molecular formula C15H27N3O2 B6633811 Tert-butyl 2-[(2-cyanopropylamino)methyl]piperidine-1-carboxylate

Tert-butyl 2-[(2-cyanopropylamino)methyl]piperidine-1-carboxylate

Cat. No. B6633811
M. Wt: 281.39 g/mol
InChI Key: VWDJVKAVRGYWSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-[(2-cyanopropylamino)methyl]piperidine-1-carboxylate (TCPP) is a chemical compound that has been extensively studied for its potential applications in scientific research. TCPP is a piperidine derivative that has been synthesized using various methods.

Mechanism of Action

Tert-butyl 2-[(2-cyanopropylamino)methyl]piperidine-1-carboxylate acts as an inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, Tert-butyl 2-[(2-cyanopropylamino)methyl]piperidine-1-carboxylate increases the levels of dopamine in the synaptic cleft, leading to increased dopamine signaling in the brain.
Biochemical and Physiological Effects:
Tert-butyl 2-[(2-cyanopropylamino)methyl]piperidine-1-carboxylate has been found to increase dopamine levels in the brain, leading to increased dopamine signaling. This has been associated with improved motor function in animal models of Parkinson's disease. Tert-butyl 2-[(2-cyanopropylamino)methyl]piperidine-1-carboxylate has also been found to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

Tert-butyl 2-[(2-cyanopropylamino)methyl]piperidine-1-carboxylate has several advantages for lab experiments, including its ability to increase dopamine levels in the brain and its potential use in the treatment of Parkinson's disease. However, Tert-butyl 2-[(2-cyanopropylamino)methyl]piperidine-1-carboxylate has limitations, including its potential toxicity and the need for further research to determine its safety and efficacy.

Future Directions

There are several potential future directions for the study of Tert-butyl 2-[(2-cyanopropylamino)methyl]piperidine-1-carboxylate, including further research into its mechanism of action, safety, and efficacy. Tert-butyl 2-[(2-cyanopropylamino)methyl]piperidine-1-carboxylate may also have potential applications in the treatment of other neurological disorders, such as depression and anxiety. Additionally, Tert-butyl 2-[(2-cyanopropylamino)methyl]piperidine-1-carboxylate may have potential applications in the field of drug discovery, as it may be used as a tool compound to study the role of the dopamine transporter in various disease states.
Conclusion:
In conclusion, Tert-butyl 2-[(2-cyanopropylamino)methyl]piperidine-1-carboxylate is a piperidine derivative that has been extensively studied for its potential applications in scientific research. Tert-butyl 2-[(2-cyanopropylamino)methyl]piperidine-1-carboxylate acts as an inhibitor of the dopamine transporter, leading to increased dopamine signaling in the brain. Tert-butyl 2-[(2-cyanopropylamino)methyl]piperidine-1-carboxylate has potential applications in the treatment of Parkinson's disease and other neurological disorders, as well as in the field of drug discovery. Further research is needed to determine the safety and efficacy of Tert-butyl 2-[(2-cyanopropylamino)methyl]piperidine-1-carboxylate and to explore its potential applications in scientific research.

Synthesis Methods

Tert-butyl 2-[(2-cyanopropylamino)methyl]piperidine-1-carboxylate can be synthesized using various methods, including the reaction of piperidine with tert-butyl 2-bromoacetate, followed by reaction with 2-cyanopropylamine. Another method involves the reaction of piperidine with tert-butyl 2-chloroacetate, followed by reaction with 2-cyanopropylamine.

Scientific Research Applications

Tert-butyl 2-[(2-cyanopropylamino)methyl]piperidine-1-carboxylate has been studied for its potential applications in scientific research, particularly in the field of neuroscience. Tert-butyl 2-[(2-cyanopropylamino)methyl]piperidine-1-carboxylate has been found to act as an inhibitor of the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. Tert-butyl 2-[(2-cyanopropylamino)methyl]piperidine-1-carboxylate has also been studied for its potential use in the treatment of Parkinson's disease, as it has been found to increase dopamine levels in the brain.

properties

IUPAC Name

tert-butyl 2-[(2-cyanopropylamino)methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3O2/c1-12(9-16)10-17-11-13-7-5-6-8-18(13)14(19)20-15(2,3)4/h12-13,17H,5-8,10-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWDJVKAVRGYWSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC1CCCCN1C(=O)OC(C)(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-[(2-cyanopropylamino)methyl]piperidine-1-carboxylate

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